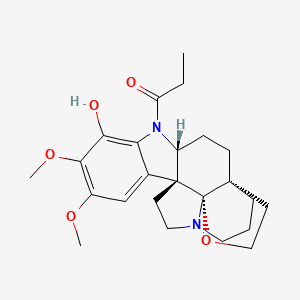
Aspidoalbine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspidoalbine is a member of carbazoles.
Wissenschaftliche Forschungsanwendungen
Antileishmaniasis Activity
Recent studies have indicated that aspidoalbine exhibits promising antileishmaniasis properties. In silico studies have shown that this compound interacts competitively with several Leishmania targets, including:
- Dihydrofolate reductase-thymidylate synthase (DHFR-TS)
- Pyruvate kinase (PK)
- Hypoxanthine-guanine phosphoribosyl transferase (HGPRT)
- Squalene synthase (SQS)
The binding affinity of this compound for these targets was notably higher than that for their human homologues, suggesting a potential for selective therapeutic action with minimal side effects .
Binding Affinity and Interaction Profiles
Molecular docking simulations have revealed that this compound has a greater affinity for the active site of PTR1 compared to other physiological ligands. The predicted binding free energy indicates a strong interaction with Leishmania proteins, which is crucial for the development of new antileishmanial drugs .
Table 1: Binding Affinity of this compound with Leishmania Targets
Synthesis and Chemical Properties
Traditional Uses and Modern Validation
The traditional use of Aspidosperma spruceanum by indigenous populations in Ecuador against malaria and leishmaniasis has prompted scientific validation of its medicinal properties. Ethnobotanical knowledge has been integrated into modern drug discovery processes, enhancing the search for effective treatments against neglected tropical diseases .
Conclusion and Future Directions
This compound presents a compelling case for further research due to its potential as an antileishmanial agent and its unique molecular interactions with target proteins. Continued exploration through both in silico and in vitro studies is essential to fully elucidate its pharmacological capabilities and develop it into a viable therapeutic option.
Future research should focus on:
- In vivo validation of antileishmanial efficacy.
- Exploration of additional pharmacological activities.
- Development of optimized synthetic routes to enhance yield and purity.
Eigenschaften
CAS-Nummer |
2122-25-0 |
|---|---|
Molekularformel |
C24H32N2O5 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
1-[(1R,4R,12R,16S)-7-hydroxy-8,9-dimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]propan-1-one |
InChI |
InChI=1S/C24H32N2O5/c1-4-18(27)26-17-6-8-22-7-5-11-25-12-9-23(17,24(22,25)31-13-10-22)15-14-16(29-2)21(30-3)20(28)19(15)26/h14,17,28H,4-13H2,1-3H3/t17-,22-,23-,24+/m1/s1 |
InChI-Schlüssel |
BJYVZJQGRUSSBS-BMZZKGLRSA-N |
SMILES |
CCC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |
Isomerische SMILES |
CCC(=O)N1[C@@H]2CC[C@@]34CCCN5[C@]3([C@]2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |
Kanonische SMILES |
CCC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















